Welcome to the BenchChem Online Store!
molecular formula C6H13O4P B156399 Diethyl (2-oxoethyl)phosphonate CAS No. 1606-75-3

Diethyl (2-oxoethyl)phosphonate

Cat. No. B156399
M. Wt: 180.14 g/mol
InChI Key: ZZWQVTBJLLXLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290439B2

Procedure details

A 2-litre, four-necked flask equipped with a mechanical stirrer, an addition funnel and a nitrogen inlet was charged with diethyl 2,2-diethoxyethylphosphonate (150 g) and water (300 mL), and a slight stream of nitrogen was continuously passed through the system. The resulting mixture was heated to 50° C. and hydrochloric acid (5.6 mL) was added. The mixture was then left under stirring for 4 hours after which water was added and the mixture concentrated under reduced pressure. Sodium chloride was added to the resulting mixture which was then extracted with 4 portions of ethyl acetate. The combined organic phases were distilled under reduced pressure.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])C.Cl>O>[CH:4]([CH2:5][P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])=[O:3]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C)OC(CP(OCC)(OCC)=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-litre, four-necked flask equipped with a mechanical stirrer, an addition funnel and a nitrogen inlet
WAIT
Type
WAIT
Details
The mixture was then left
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Sodium chloride was added to the resulting mixture which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 4 portions of ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The combined organic phases were distilled under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(=O)CP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.